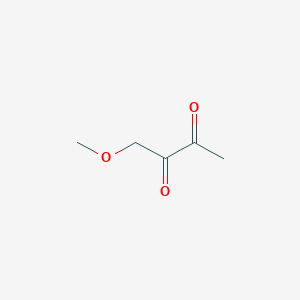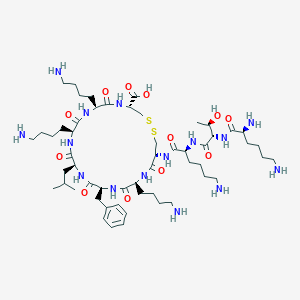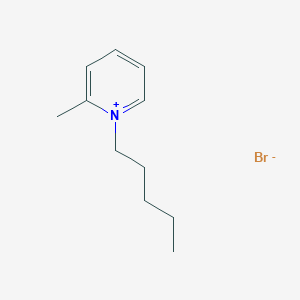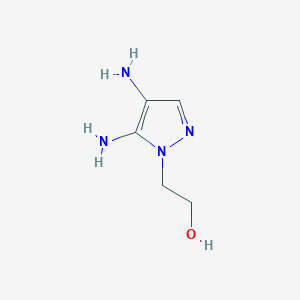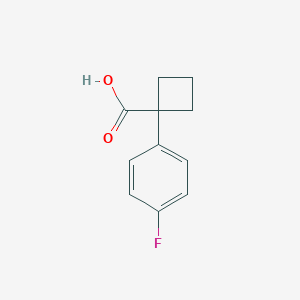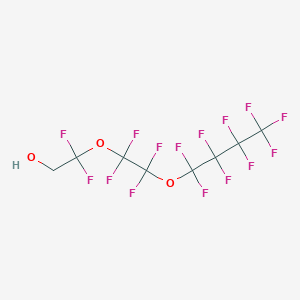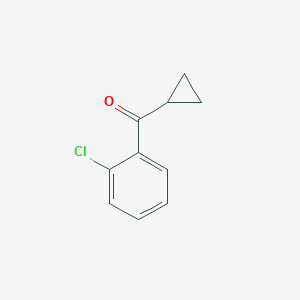![molecular formula C11H19NO2 B115322 Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester CAS No. 143327-78-0](/img/structure/B115322.png)
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester, also known as carbofuran, is a carbamate insecticide that is commonly used in agriculture to control pests. It is a white crystalline solid that is soluble in water and has a melting point of 150-153°C. Despite its widespread use, carbofuran has been banned in several countries due to its toxicity to both humans and wildlife.
Mécanisme D'action
Carbofuran works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for nerve function. This leads to the accumulation of acetylcholine in the nervous system, which can cause paralysis and death in insects. However, it can also have toxic effects on other organisms, including humans, if exposure is high enough.
Biochemical and Physiological Effects:
Carbofuran has been shown to have a range of biochemical and physiological effects on organisms. In insects, it can cause paralysis and death by disrupting nerve function. In mammals, it can cause a range of symptoms, including nausea, vomiting, and convulsions, if exposure is high enough. It has also been linked to developmental and reproductive effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Carbofuran has been used extensively in laboratory experiments to study its effects on organisms. Its insecticidal properties make it a useful tool for studying the nervous system and for testing the efficacy of other insecticides. However, its toxicity to non-target organisms can also limit its usefulness in certain experiments.
Orientations Futures
There are several areas of research that could be explored in relation to Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester. One potential direction is to investigate alternative methods for controlling pests that do not rely on insecticides. Another area of interest is to study the long-term effects of Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester exposure on both humans and wildlife. Finally, there is a need for further research on the mechanisms of Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester toxicity, which could lead to the development of safer insecticides in the future.
Méthodes De Synthèse
Carbofuran is synthesized by reacting methyl isocyanate with 2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate. The reaction is carried out in the presence of a catalyst and a solvent, typically methanol or acetone.
Applications De Recherche Scientifique
Carbofuran has been extensively studied for its insecticidal properties and its effects on the environment. It has been shown to be effective against a wide range of pests, including aphids, thrips, and mites. However, its use has also been associated with negative impacts on non-target organisms, such as bees and birds.
Propriétés
Numéro CAS |
143327-78-0 |
|---|---|
Nom du produit |
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester |
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-4-methylpent-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
XEDKAILLTLQJMB-SECBINFHSA-N |
SMILES isomérique |
CC(C)[C@@H](C#C)NC(=O)OC(C)(C)C |
SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



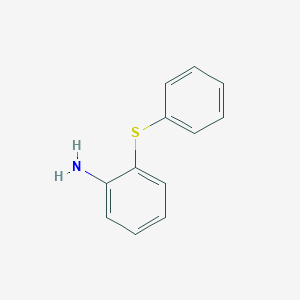

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)
![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
